Cas no 1563025-29-5 (3-cyclohexyl-2-fluoroprop-2-enoic acid)

3-cyclohexyl-2-fluoroprop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 3-Cyclohexyl-2-fluoroprop-2-enoic acid
- 3-cyclohexyl-2-fluoroprop-2-enoic acid
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- インチ: 1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)
- InChIKey: MPVNDOMTKIFMLW-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(F)=CC1CCCCC1
3-cyclohexyl-2-fluoroprop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191392-10.0g |
3-cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 10g |
$3683.0 | 2023-05-31 | |
Enamine | EN300-191392-0.05g |
3-cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 0.05g |
$200.0 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308879-1g |
3-Cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 98% | 1g |
¥7698 | 2023-04-15 | |
Enamine | EN300-191392-0.25g |
3-cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 0.25g |
$425.0 | 2023-09-17 | |
Enamine | EN300-191392-5.0g |
3-cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 5g |
$2485.0 | 2023-05-31 | |
A2B Chem LLC | AX42932-500mg |
3-Cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 500mg |
$739.00 | 2024-04-20 | |
A2B Chem LLC | AX42932-50mg |
3-Cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 50mg |
$246.00 | 2024-04-20 | |
A2B Chem LLC | AX42932-1g |
3-Cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 1g |
$938.00 | 2024-04-20 | |
A2B Chem LLC | AX42932-2.5g |
3-Cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 2.5g |
$1804.00 | 2024-04-20 | |
1PlusChem | 1P01E8FO-50mg |
3-cyclohexyl-2-fluoroprop-2-enoic acid |
1563025-29-5 | 95% | 50mg |
$300.00 | 2024-06-20 |
3-cyclohexyl-2-fluoroprop-2-enoic acid 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
3-cyclohexyl-2-fluoroprop-2-enoic acidに関する追加情報
Recent Advances in the Study of 3-Cyclohexyl-2-fluoroprop-2-enoic Acid (CAS: 1563025-29-5)
3-Cyclohexyl-2-fluoroprop-2-enoic acid (CAS: 1563025-29-5) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile building block in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. This research briefing provides an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
The compound's unique structural features, including the cyclohexyl group and the fluorine-substituted double bond, contribute to its reactivity and potential as a pharmacophore. Recent synthetic methodologies have optimized the preparation of 3-cyclohexyl-2-fluoroprop-2-enoic acid, enabling its broader application in medicinal chemistry. Advanced techniques such as asymmetric catalysis and flow chemistry have been employed to enhance the yield and enantioselectivity of the synthesis, as reported in several high-impact journals.
In terms of biological activity, 3-cyclohexyl-2-fluoroprop-2-enoic acid has shown promising results in preliminary studies targeting inflammatory pathways and metabolic enzymes. Its fluorinated structure is particularly noteworthy, as fluorine incorporation often improves the pharmacokinetic properties of drug candidates. Recent in vitro assays have demonstrated its inhibitory effects on specific proteases and kinases, suggesting potential therapeutic applications in conditions such as autoimmune diseases and cancer.
Furthermore, the compound has been investigated as a precursor in the synthesis of more complex molecules with enhanced bioactivity. Researchers have successfully derivatized 3-cyclohexyl-2-fluoroprop-2-enoic acid to create libraries of compounds for high-throughput screening. These efforts have identified several lead compounds with improved selectivity and potency, paving the way for further preclinical development.
The safety profile and toxicity of 3-cyclohexyl-2-fluoroprop-2-enoic acid have also been subjects of recent investigation. Early toxicological studies indicate that the compound exhibits a favorable safety margin in cellular models, though comprehensive in vivo studies are still underway. These findings are critical for assessing its potential as a drug candidate or intermediate in pharmaceutical manufacturing.
In conclusion, 3-cyclohexyl-2-fluoroprop-2-enoic acid (CAS: 1563025-29-5) represents a valuable scaffold in modern drug discovery. Its synthetic accessibility, coupled with its diverse biological activities, positions it as a compound of continued interest for researchers in chemical biology and medicinal chemistry. Future studies are expected to explore its applications in targeted drug delivery and combination therapies, further expanding its utility in the pharmaceutical industry.
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